molecular formula C21H23Cl2NO6S B15109078 3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B15109078
M. Wt: 488.4 g/mol
InChI Key: WKIYCTNOHOQPOV-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple functional groups such as chloro, methoxy, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and conditions might include:

    Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.

    Amidation: Formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the dimethoxybenzyl and dioxidotetrahydrothiophenyl groups.

    N-(3,4-dimethoxybenzyl)-4-methoxybenzamide: Lacks the dichloro and dioxidotetrahydrothiophenyl groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide: Lacks the dichloro and dimethoxybenzyl groups.

Uniqueness

The uniqueness of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C21H23Cl2NO6S

Molecular Weight

488.4 g/mol

IUPAC Name

3,5-dichloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C21H23Cl2NO6S/c1-28-18-5-4-13(8-19(18)29-2)11-24(15-6-7-31(26,27)12-15)21(25)14-9-16(22)20(30-3)17(23)10-14/h4-5,8-10,15H,6-7,11-12H2,1-3H3

InChI Key

WKIYCTNOHOQPOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl)OC

Origin of Product

United States

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